A-Z Guide to IUPAC Nomenclature for Conjugated Enynes
A-Z Guide to IUPAC Nomenclature for Conjugated Enynes
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for conjugated enynes. It details the systematic rules for naming these unsaturated hydrocarbons, addresses stereochemistry, and includes supplementary information on their spectroscopic properties and a representative synthetic protocol to provide a holistic resource for professionals in the chemical and pharmaceutical sciences.
Core IUPAC Nomenclature Rules for Conjugated Enynes
The systematic naming of conjugated enynes follows a hierarchical set of rules designed to provide a unique and unambiguous name for each structure.[1][2]
Rule 1: Identify the Principal Carbon Chain The parent chain is the longest continuous carbon chain that contains the maximum number of double and triple bonds.[3] If there is a choice between two chains of equal length, the priority is given to the chain with the greater number of multiple bonds. If a further choice remains, select the chain with the maximum number of double bonds.[3]
Rule 2: Numbering the Principal Chain The primary goal is to assign the lowest possible locants (numbers) to the multiple bonds as a set, regardless of whether the bond is double or triple.[4][5]
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First Point of Difference: Number the chain from the end that gives a lower number to the first multiple bond encountered. For instance, hex-1-en-4-yne is numbered from the left to give the first multiple bond the locant '1', whereas hex-4-en-1-yne is numbered from the right for the same reason.[6]
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Breaking a Tie: If there is a tie in the locants of the first multiple bond from either direction, the double bond is given the lower number.[4][5][6][7][8][9] For example, (E)-hex-2-en-4-yne is numbered to give the double bond position 2, rather than the alternative which would place the triple bond at position 2.
Rule 3: Assembling the Name The name is constructed by citing the double bond ('en') before the triple bond ('yne'). The terminal 'e' from '-ene' is dropped when followed by '-yne'.[1][3][6]
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Format: (Stereoisomerism)-(Substituent Locants)-(Substituent Names)(Parent Chain Root)-(ene Locant)-en-(yne Locant)-yne.
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Example: A six-carbon chain with a double bond at carbon 2 and a triple bond at carbon 4 is named hex-2-en-4-yne.
Rule 4: Stereochemistry For conjugated enynes exhibiting stereoisomerism, prefixes are used to designate the spatial arrangement of atoms.
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E/Z Designation: The configuration around a double bond is specified using the E (entgegen) and Z (zusammen) notation based on the Cahn-Ingold-Prelog priority rules. This prefix, enclosed in parentheses, is placed at the beginning of the name.
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R/S Designation: If the molecule contains chiral centers, the absolute configuration is denoted by (R) or (S) at the beginning of the name, preceded by the locant of the chiral center.
Visualizing the Nomenclature Workflow
The logical flow for determining the correct IUPAC name for a conjugated enyne can be visualized as a decision-making process.
Quantitative Data: Spectroscopic Properties
Conjugation in enyne systems significantly influences their spectroscopic properties, particularly in UV-Vis spectroscopy. The delocalization of π-electrons across the conjugated system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] This results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.[10][11]
As the length of the conjugated system increases, the wavelength of maximum absorbance (λmax) also increases.[11][12]
| Compound | Structure | Conjugated System | λmax (nm) |
| Ethene | H₂C=CH₂ | 1 Double Bond | ~170 |
| 1-Buten-3-yne | H₂C=CH-C≡CH | 1 Double, 1 Triple Bond | ~219 |
| 1,3,5-Hexatriene | H₂C=CH-CH=CH-CH=CH₂ | 3 Double Bonds | ~265 |
| Vitamin A₂ | C₂₀H₂₈O | 6 Double Bonds | ~350 |
Data compiled from sources.[11][13]
In infrared (IR) spectroscopy, conjugated enynes exhibit characteristic absorption bands. A terminal alkyne (≡C-H) will show a strong, sharp C-H stretching band near 3300 cm⁻¹.[13] The C≡C triple bond stretch appears around 2100 cm⁻¹, and the C=C double bond stretch is observed near 1650 cm⁻¹.[13]
Experimental Protocol: Synthesis of a Conjugated Enyne via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the synthesis of conjugated enynes.[14] It involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[15]
Objective: To synthesize (E)-1,4-diphenylbut-1-en-3-yne.
Reaction Scheme: (E)-β-Bromostyrene + Phenylacetylene → (E)-1,4-diphenylbut-1-en-3-yne
Materials:
-
(E)-β-Bromostyrene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide [CuI] (0.06 mmol)
-
Triethylamine (TEA) (3 mL)
-
Toluene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar is charged with Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous toluene (5 mL) and triethylamine (3 mL) are added via syringe. The mixture is stirred to dissolve the catalysts.
-
Addition of Reactants: (E)-β-bromostyrene (183 mg, 1.0 mmol) is added, followed by the dropwise addition of phenylacetylene (122 mg, 1.2 mmol).
-
Reaction: The reaction mixture is stirred at room temperature for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is redissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure conjugated enyne product.
This protocol provides a general framework; specific conditions may be optimized for different substrates.[14][16]
References
- 1. cuyamaca.edu [cuyamaca.edu]
- 2. iupac.org [iupac.org]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. echemi.com [echemi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Enynes [chem.ucalgary.ca]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A General and Versatile Method for CC Cross-Coupling Synthesis of Conjugated Enynes: One-Pot Sequence Starting from Carbonyl Compounds [organic-chemistry.org]
- 15. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 16. Preparation of conjugated 1,3-enynes by Rh(iii)-catalysed alkynylation of alkenes via C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
